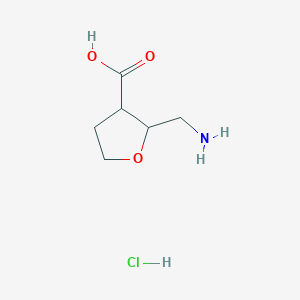

2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H11NO3.ClH . It is a powder in physical form .

Molecular Structure Analysis

The molecular weight of this compound is 181.62 . The IUPAC name is 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H .Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

Chiral 1,3-oxazinan-2-ones, which are valuable intermediates in pharmaceutical compound synthesis and amino alcohol production, can be synthesized from carbohydrate derivatives. This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, showcasing the use of related structures in the preparation of chiral intermediates for further chemical transformations (Jean-Rene Ella-Menye et al., 2005).

Ionic Liquids from Amino Acids

Amino acids, due to their dual functionality with a carboxylic acid residue and an amino group, have been used to prepare ionic liquids. These amino acid ionic liquids (AAILs) display unique properties based on the side groups of the amino acids involved, opening new avenues for application in various domains including green chemistry and material science (H. Ohno & K. Fukumoto, 2007).

Microbial Production of Carboxylic Acids

Biotechnological methods have been developed for the production of oxo- and hydroxycarboxylic acids, offering a "green" alternative to traditional chemical synthesis. These microbiologically produced acids serve as new building blocks in organic synthesis, underscoring the potential of biological processes in generating key chemical intermediates (A. Aurich et al., 2012).

Dye Synthesis for Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized as dyes with potential applications in liquid crystal displays (LCDs). This research highlights the utility of specific carboxylic acid derivatives in developing materials for advanced electronic applications (V. Bojinov & I. Grabchev, 2003).

Amidation of Carboxylic Acids

(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been identified as an efficient and selective coupling agent for the amidation of carboxylic acids. This method facilitates the chemoselective formation of amides from both aliphatic and aromatic carboxylic acids and amines, demonstrating the versatility of carboxylic acid derivatives in synthetic organic chemistry (Seung-Beom Kang et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h4-5H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEDTYUGVUIVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)

![3-[4-(4-Methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2734878.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)

![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)